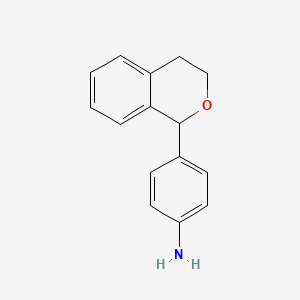

3-(Oxan-3-yl)azetidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

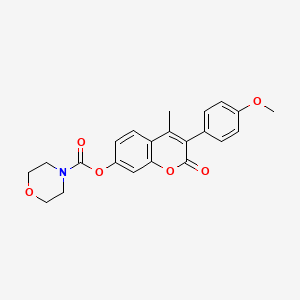

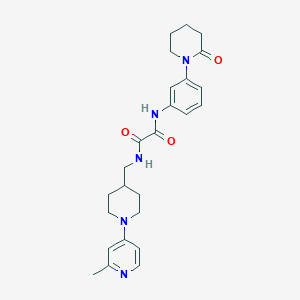

“3-(Oxan-3-yl)azetidine;hydrochloride” is a chemical compound that is gaining popularity in scientific research and industry due to its unique properties and potential applications. It has a CAS Number of 2126176-75-6 and a molecular weight of 177.67 .

Synthesis Analysis

The synthesis of azetidines has been a topic of interest in recent years. A method of synthesis involves the use of Brønsted acid catalysis to selectively activate the tertiary benzylic alcohols of the 4-membered rings and react them with simple alcohols to form ethers . This approach avoids the use of strong bases and halide alkylating agents .Molecular Structure Analysis

The InChI code for “3-(Oxan-3-yl)azetidine;hydrochloride” is1S/C8H15NO.ClH/c1-2-7 (6-10-3-1)8-4-9-5-8;/h7-9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The reactivity of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Physical And Chemical Properties Analysis

“3-(Oxan-3-yl)azetidine;hydrochloride” has a molecular weight of 177.67 .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases using a radical addition method, known as the Minisci reaction, demonstrates the utility of these groups in heteroaromatic systems relevant to drug discovery, such as EGFR inhibitors and antimalarial hydroquinine (Duncton et al., 2009).

- An efficient approach to installing oxetan-3-yl and azetidin-3-yl modules into aromatic systems using a nickel-mediated alkyl-aryl Suzuki coupling has been presented, highlighting their importance as privileged motifs within medicinal chemistry (Duncton et al., 2008).

Potential Therapeutic Applications

- The protective effects of a specific azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, on hypoxia-induced toxicity in microglial cells have been studied. This compound was found to significantly reduce the hypoxia-induced expression and activity of caspase-3, suggesting its potential in preventing hypoxia-induced toxicity by suppressing microglial activation (Kim et al., 2016).

Advanced Material and Process Development

- The development of a scalable process for the production of a highly energetic building block, 3-(Bromoethynyl)azetidine, and its corresponding hydrochloride salt highlights the application of azetidine derivatives in material science. This research focused on safety and the mitigation of energetic properties through the selection of suitable counterions, demonstrating the chemical's versatility beyond biological applications (Kohler et al., 2018).

Safety and Hazards

Orientations Futures

Azetidines continue to draw significant interest in medicinal chemistry, as small, polar, and non-planar motifs . They represent interesting surrogates for carbonyl-containing functional groups . The future directions of “3-(Oxan-3-yl)azetidine;hydrochloride” would likely involve further exploration of its unique properties and potential applications in scientific research and industry.

Propriétés

IUPAC Name |

3-(oxan-3-yl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(6-10-3-1)8-4-9-5-8;/h7-9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENPXNCVCXJCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2567450.png)

![benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate](/img/structure/B2567454.png)

![Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2567457.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2567462.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2567467.png)